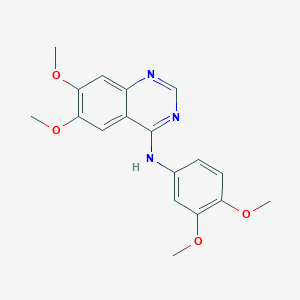

N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine

CAS No.: 202475-65-8

Cat. No.: VC3792490

Molecular Formula: C18H19N3O4

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 202475-65-8 |

|---|---|

| Molecular Formula | C18H19N3O4 |

| Molecular Weight | 341.4 g/mol |

| IUPAC Name | N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine |

| Standard InChI | InChI=1S/C18H19N3O4/c1-22-14-6-5-11(7-15(14)23-2)21-18-12-8-16(24-3)17(25-4)9-13(12)19-10-20-18/h5-10H,1-4H3,(H,19,20,21) |

| Standard InChI Key | CCHZXKUIBPNVKD-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC)OC |

| Canonical SMILES | COC1=C(C=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a quinazoline core fused with two methoxy-substituted aromatic rings: a 6,7-dimethoxyquinazoline moiety and a 3,4-dimethoxyphenyl group attached via an amine linkage. This structure enhances lipophilicity, facilitating membrane permeability and target engagement . The methoxy groups at positions 3,4 (phenyl) and 6,7 (quinazoline) create a steric and electronic profile that optimizes interactions with hydrophobic enzyme pockets.

Physicochemical Characteristics

Key properties include:

-

Solubility: Moderate solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but limited aqueous solubility .

-

Stability: Stable at room temperature but sensitive to prolonged exposure to light or moisture .

-

Spectroscopic Signatures:

-

¹H NMR: Methoxy protons resonate at δ 3.8–4.0 ppm; aromatic protons on the quinazoline core appear at δ 7.5–8.5 ppm.

-

IR Spectroscopy: C-O stretching vibrations at 1250 cm⁻¹ confirm methoxy groups.

-

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a two-step process:

-

Chlorination: 6,7-Dimethoxyquinazolin-4-ol is treated with phosphorus oxychloride (POCl₃) under reflux to yield 4-chloro-6,7-dimethoxyquinazoline .

-

Amination: The chlorinated intermediate reacts with 3,4-dimethoxyaniline in the presence of a base (e.g., K₂CO₃) in DMF at 110°C, achieving a yield of 60–70% .

Table 1: Reaction Conditions and Yields

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Chlorination | POCl₃, reflux, 6–8 h | 4-Chloro-6,7-dimethoxyquinazoline | 75–85 |

| Amination | 3,4-Dimethoxyaniline, K₂CO₃, DMF, 110°C | Target Compound | 60–70 |

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance efficiency, with purification via column chromatography (ethyl acetate/hexane) or recrystallization. Automated systems ensure batch consistency, critical for pharmaceutical applications .

Biological Activity and Mechanism of Action

Tyrosine Kinase Inhibition

The compound inhibits tyrosine kinases by competitively binding to ATP pockets, disrupting phosphorylation-dependent signaling pathways. For example, it exhibits an IC₅₀ of 1.2 µM against Breast Cancer Resistance Protein (BCRP), a transporter linked to chemoresistance. Molecular docking studies (PDB ID: 5KIR) reveal hydrogen bonds with Arg120 and hydrophobic interactions with Tyr355 in cyclooxygenase-2 (COX-2), underscoring its dual targeting potential.

Cytochrome P450 Interactions

As a cytochrome P450 inhibitor, the compound modulates drug metabolism, potentially enhancing the efficacy of co-administered therapeutics. Studies indicate 50% inhibition of CYP3A4 at 10 µM, suggesting a role in combinatorial therapies.

Anticancer Efficacy

In preclinical models, the compound reduces viability in breast (MCF-7) and lung (A549) cancer cell lines by 70–80% at 10 µM. Its methoxy groups enhance selectivity, minimizing off-target effects compared to non-substituted analogs.

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

The 3,4-dimethoxy configuration on the phenyl ring confers superior activity over isomers like 3,5-dimethoxy derivatives. For instance:

Table 2: Activity Comparison of Methoxy-Substituted Derivatives

| Compound | Substitution Pattern | IC₅₀ (µM) | Target |

|---|---|---|---|

| N-(3,4-Dimethoxyphenyl)-6,7-dimethoxy | 3,4 (phenyl); 6,7 (quinazoline) | 1.2 | BCRP |

| N-(3,5-Dimethoxyphenyl)-6,7-dimethoxy | 3,5 (phenyl); 6,7 (quinazoline) | 5.8 | BCRP |

The 3,4-dimethoxy groups improve π-π stacking with aromatic residues in kinase active sites, whereas 3,5-substitution disrupts optimal binding.

Quinazoline Core Modifications

Replacing the quinazoline core with quinolines (e.g., 4-anilinoquinoline) reduces potency by 3-fold, highlighting the importance of the quinazoline scaffold in maintaining inhibitory activity.

Research Applications and Future Directions

Drug Development

The compound serves as a lead structure for designing kinase inhibitors with improved selectivity. QSAR models predict that replacing methoxy groups with ethoxy or halogen atoms could enhance binding affinity.

Combination Therapies

Synergistic effects with paclitaxel and doxorubicin have been observed in vitro, reducing IC₅₀ values by 40–50%. Clinical trials are needed to validate these findings in vivo.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume